molecular formula C11H11NO2 B13066724 2-[(But-3-yn-2-yl)amino]benzoic acid

2-[(But-3-yn-2-yl)amino]benzoic acid

Cat. No.: B13066724
M. Wt: 189.21 g/mol
InChI Key: UFPWITLDSKZSGF-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]benzoic acid is an anthranilic acid derivative featuring a benzoic acid scaffold substituted at the 2-position by an amino group attached to a but-3-yn-2-yl moiety. This structure combines the carboxylic acid functionality of benzoic acid with a propargylamine substituent, introducing unique steric and electronic properties. The alkyne group in the but-3-yn-2-yl substituent may enhance reactivity through conjugation or participate in click chemistry applications, while the amino group enables hydrogen bonding and ionic interactions.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)benzoic acid

InChI

InChI=1S/C11H11NO2/c1-3-8(2)12-10-7-5-4-6-9(10)11(13)14/h1,4-8,12H,2H3,(H,13,14)

InChI Key

UFPWITLDSKZSGF-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-2-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with but-3-yn-2-ylamine. The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]benzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[(But-3-yn-2-yl)amino]benzoic acid and related benzoic acid derivatives:

Compound Name Substituent(s) Biological Activity/Properties Key Findings References
This compound 2-amino group with but-3-yn-2-yl Hypothesized antimicrobial, cytotoxic potential Alkyne group may enhance lipophilicity and reactivity (inferred) -
2-Benzoylbenzoic acid 2-benzoyl group Receptor binding, ΔGbinding analysis Lower ΔGbinding for T1R3 receptors compared to methoxy/methyl derivatives
2-(4-Methylbenzoyl)benzoic acid 2-(4-methylbenzoyl) group Receptor interaction Stronger binding affinity (ΔGbinding = -8.2 kcal/mol)
2-Acetylamino benzoic acid methyl ester 2-acetylamino, methyl ester Cytotoxic activity (HCT116, A549 cells) IC50 values < 20 µM in tumor cell lines
Phthalylsulfathiazole Sulfonamide-linked thiazole Antibacterial (intestinal) Used clinically for gut infections; sulfonamide enhances stability
Giripladib Indolyl and trifluoromethyl groups Anti-inflammatory, pain management Targets arthritis via COX-2 inhibition; bulky substituents improve potency
2-Ethoxy-4-[2-(piperidinyl)phenyl]benzoic acid Ethoxy and piperidinyl groups Antidiabetic (Prandin®) Enhances insulin secretion via GPCR modulation

Key Observations:

Substituent Effects on Binding Affinity :

  • The position and nature of substituents significantly influence receptor interactions. For example, methyl and methoxy groups on benzoyl derivatives reduce ΔGbinding values, indicating stronger binding to T1R3 receptors compared to unmodified analogs . The butynyl group in the target compound may similarly modulate binding through steric effects or π-interactions.

Biological Activity Modulation: Esterification (e.g., methyl ester in 2-acetylamino benzoic acid methyl ester) enhances cytotoxicity in tumor cell lines, likely by improving membrane permeability . In contrast, sulfonamide-linked thiazole in phthalylsulfathiazole confers stability and gut-specific antibacterial action .

Therapeutic Applications: Bulky substituents (e.g., trifluoromethyl in giripladib) improve target specificity and potency in anti-inflammatory applications , while ethoxy and piperidinyl groups in Prandin® enable antidiabetic effects via GPCR activation . The alkyne group in this compound may similarly be tailored for targeted drug delivery or bioorthogonal chemistry.

Synthetic Flexibility: Amino benzoic acid derivatives are synthetically versatile.

Biological Activity

2-[(But-3-yn-2-yl)amino]benzoic acid is an organic compound characterized by a benzoic acid structure with a but-3-yn-2-yl amino substituent. Its molecular formula is C12H13NO2C_{12}H_{13}NO_2, which includes both an amino group and a carboxylic acid group, classifying it within the amino acid family. The presence of the alkyne group (but-3-yne) introduces unique properties that may influence its reactivity and biological activity.

The compound's structure allows for diverse interactions due to the combination of its alkyne and amino functionalities. This versatility makes it a candidate for various biochemical applications, particularly in drug development and synthetic chemistry.

Property Value
Molecular FormulaC12H13NO2C_{12}H_{13}NO_2
Molecular WeightApproximately 201.24 g/mol
Functional GroupsAmino, Carboxylic Acid, Alkyne

Biological Activity Overview

Research into the biological activity of this compound is still in preliminary stages. However, studies suggest potential pharmacological applications based on its structural similarities to other biologically active compounds. Notably, compounds with similar structures have demonstrated various biological activities, including:

  • Anticancer Activity : Analogous compounds have shown efficacy against multiple cancer cell lines.
  • Antimicrobial Properties : Some derivatives have been noted for their activity against bacterial strains.
  • Enzyme Inhibition : Related compounds have been investigated for their ability to inhibit cholinesterase enzymes, which is relevant in treating Alzheimer’s disease.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Structure Type Unique Features Biological Activity
4-Aminobenzoic AcidAmino AcidUsed in sunscreen formulationsAntimicrobial, UV protection
2-Aminobenzoic AcidAmino AcidInvolved in tryptophan metabolismAntioxidant
BenzoylacetoneKetoneLacks amino groupOrganic synthesis
2-(3-Benzamidopropanamido)thiazoleThiazole derivativePotent antiadenoviral compoundAntiviral

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Key areas for future studies include:

  • In Vitro and In Vivo Testing : Conduct detailed assays to evaluate the compound's efficacy against various cancer cell lines and microbial strains.
  • Mechanistic Studies : Investigate the mechanisms through which this compound interacts with biological targets, particularly focusing on enzyme inhibition pathways.
  • Synthesis of Derivatives : Explore modifications of the compound to enhance its biological activity and selectivity towards specific targets.

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